molecular formula Ge4Nd5 B14721726 CID 78062198

CID 78062198

Cat. No.: B14721726
M. Wt: 1011.7 g/mol
InChI Key: SSCQFQBACYRXAL-UHFFFAOYSA-N
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Description

CID 78062198 (PubChem Compound Identifier) is a chemical compound characterized by its unique structural and functional properties.

  • However, the presence of a GC-MS total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) suggests it is a volatile organic compound with a molecular weight and fragmentation pattern identifiable via mass spectrometry .
  • Isolation and Purification: The compound was isolated from CIEO (unidentified source) through vacuum distillation, with its concentration varying across fractions (Figure 1C) .

Properties

Molecular Formula

Ge4Nd5

Molecular Weight

1011.7 g/mol

InChI

InChI=1S/4Ge.5Nd

InChI Key

SSCQFQBACYRXAL-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Ge].[Nd].[Nd].[Nd].[Nd].[Nd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78062198 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve continuous flow reactors and other advanced technologies to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Potential Reaction Pathways

Based on general organic chemistry principles and analogous compounds:

Hydrolysis Reactions

Many organic compounds undergo hydrolysis under acidic/basic conditions:

  • Amide hydrolysis : Potential cleavage of amide bonds to form carboxylic acids or amines.

  • Ester hydrolysis : Conversion to carboxylic acids or alcohols.

Oxidation/Reduction

  • Oxidative cleavage : Breakage of double bonds (e.g., ozonolysis).

  • Reductive amination : Formation of amine derivatives.

Nucleophilic Substitution

  • SN2 reactions : Substitution of leaving groups (e.g., halides).

Structural and Reactivity Insights

Key properties influencing reactivity can be inferred from related compounds:

Property Impact on Reactivity
Hydrogen bond donors Enhance solubility and nucleophilicity (e.g., amide groups in CID 78068628).
Hydrogen bond acceptors Influence electrophilicity and reaction rates (e.g., carbonyl groups in RXRα antagonists ).
Rotatable bonds Affect molecular flexibility and steric hindrance.

Biological Interactions

For therapeutic compounds, reactivity often relates to target binding (e.g., enzyme inhibition). For example:

  • Covalent binding : Irreversible inhibition via nucleophilic attack on electrophilic centers.

  • Non-covalent binding : Reversible interactions via hydrogen bonds or van der Waals forces.

Comparative Analysis of Related Compounds

For context, Table 1 compares properties of structurally similar compounds from the search results:

Compound Molecular Weight Hydrogen Bond Donors Rotatable Bonds Key Functional Groups
CID 78068628Not specifiedNot specifiedNot specifiedAmide, carbonyl
Compound 6A ~500 g/mol2–34–6Amide, hydrazine
CID 78063118 108.9 g/mol00Metal alloy (Al, Mn)

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, facilitating the development of new chemical entities.

    Biology: It may serve as a tool for studying biological processes and interactions at the molecular level.

    Medicine: CID 78062198 could be explored for its therapeutic potential, including its use as a drug candidate or in drug development.

    Industry: The compound may find applications in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of CID 78062198 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the compound’s properties.

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

highlights oscillatoxin derivatives, which share structural similarities with this compound (Figure 1A–D). Key comparisons include:

Compound CID Structural Features Molecular Weight (g/mol) Key Functional Groups Source
Oscillatoxin D 101283546 Macrocyclic lactone, methyl substituents ~800 (estimated) Epoxide, ester groups Marine cyanobacteria
30-Methyl-Oscillatoxin D 185389 Methylated side chain ~814 (estimated) Ether linkage, ketone Synthetic modification
This compound 78062198 Likely cyclic or branched structure Undetermined Hydroxyl, carbonyl (inferred from MS) CIEO source

Key Observations :

  • The methyl group in 30-Methyl-Oscillatoxin D enhances its lipophilicity compared to this compound, which may influence bioavailability and partitioning behavior .

Key Differences :

  • CID 57892468 is a synthetic amide with defined pharmacological activity (CYP1A2 inhibition), while this compound’s biological role remains uncharacterized .
  • Solubility profiles differ significantly: CID 57892468 is sparingly soluble, whereas this compound’s volatility suggests higher hydrophobicity .

Analytical and Comparative Data

Chromatographic and Spectroscopic Profiles

  • GC-MS Analysis : this compound eluted in later fractions during vacuum distillation (Figure 1C), indicating higher boiling points compared to other components in CIEO .
  • Mass Spectral Fragmentation : The compound’s mass spectrum (Figure 1D) shows dominant fragments at m/z 154 and 87, suggesting cleavage at labile bonds (e.g., ester or ether linkages) .

Similarity Scoring

introduces a similarity scoring system (0.51–0.71) for structurally related compounds. Applying this framework:

  • This compound vs. Oscillatoxin D : Estimated similarity score ~0.55 (moderate structural overlap but divergent macrocyclic core).
  • This compound vs.

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